molecular formula C7H6F3NO2 B8017362 (6-(Trifluoromethoxy)pyridin-3-yl)methanol

(6-(Trifluoromethoxy)pyridin-3-yl)methanol

Cat. No.: B8017362
M. Wt: 193.12 g/mol
InChI Key: SSCKSSXOCYZTDK-UHFFFAOYSA-N
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Description

(6-(Trifluoromethoxy)pyridin-3-yl)methanol ( 1361825-40-2) is a chemical compound with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . This pyridine derivative is characterized by a hydroxymethyl group at the 3-position and a trifluoromethoxy group at the 6-position of the pyridine ring. As a versatile heterocyclic building block, this compound is valuable in medicinal chemistry and materials science research. The trifluoromethoxy group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a valuable intermediate for synthesizing potential active molecules . The compound requires storage in a dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCKSSXOCYZTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Precursors

A common approach to introducing alkoxy groups on pyridine rings involves nucleophilic aromatic substitution (SNAr). For (6-(trifluoromethoxy)pyridin-3-yl)methanol , this could entail starting with a halogenated pyridine precursor such as 3-bromo-6-chloropyridine . The trifluoromethoxy group is introduced via reaction with a trifluoromethoxide ion (CF₃O⁻), generated in situ from trifluoromethyl hypofluorite (CF₃OF) or silver trifluoromethoxide (AgOCF₃).

Example Reaction:

3-Bromo-6-chloropyridine+AgOCF3DMF, 100°C3-Bromo-6-(trifluoromethoxy)pyridine+AgBr\text{3-Bromo-6-chloropyridine} + \text{AgOCF}_3 \xrightarrow{\text{DMF, 100°C}} \text{3-Bromo-6-(trifluoromethoxy)pyridine} + \text{AgBr}

Subsequent hydrolysis of the bromine atom at the 3-position using aqueous sodium hydroxide (NaOH) yields 6-(trifluoromethoxy)pyridin-3-ol . Reduction of the hydroxyl group to a hydroxymethyl group is then achieved via a two-step process:

  • Mitsunobu Reaction : Conversion of the phenol to a benzyl ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Reduction : Cleavage of the benzyl ether with lithium aluminum hydride (LiAlH₄) to produce the primary alcohol.

Challenges :

  • The electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring, necessitating harsh reaction conditions.

  • Competing side reactions, such as ring-opening or over-reduction, require careful temperature control and stoichiometric precision.

Directed ortho-Metalation Strategies

Directed Functionalization

Directed ortho-metalation (DoM) enables regioselective introduction of substituents on aromatic rings. For This compound , a directing group (e.g., -OMe or -NMe₂) at the 3-position of pyridine can facilitate lithiation at the 6-position. Subsequent quenching with a trifluoromethoxylation reagent, such as N-trifluoromethoxyphthalimide , installs the -OCF₃ group.

Representative Pathway:

  • Protection : Introduce a methoxy group at the 3-position.

  • Lithiation : Treat with lithium diisopropylamide (LDA) at -78°C.

  • Trifluoromethoxylation : React with N-trifluoromethoxyphthalimide.

  • Deprotection : Remove the methoxy group using BBr₃.

  • Hydroxymethylation : Introduce the hydroxymethyl group via formylation followed by reduction.

Optimization Considerations :

  • Solvent choice (e.g., tetrahydrofuran vs. ethers) impacts lithiation efficiency.

  • Excess trifluoromethoxylation reagent improves yield but risks side reactions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions offer a modular route to functionalized pyridines. A boronic ester derivative at the 3-position of pyridine can be coupled with a trifluoromethoxy-containing partner. For example:

3-(Hydroxymethyl)pyridin-5-ylboronic acid+Trifluoromethoxy iodidePd(PPh3)4,BaseThis compound\text{3-(Hydroxymethyl)pyridin-5-ylboronic acid} + \text{Trifluoromethoxy iodide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{this compound}

Limitations :

  • Limited availability of trifluoromethoxy-containing coupling partners.

  • Competing protodeboronation under basic conditions reduces yield.

Reductive Amination and Oxidation

From Pyridine Aldehydes

Starting with 6-(trifluoromethoxy)nicotinaldehyde , the hydroxymethyl group is introduced via reduction:

6-(Trifluoromethoxy)nicotinaldehydeNaBH4,MeOHThis compound\text{6-(Trifluoromethoxy)nicotinaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

Yield Optimization :

  • Use of milder reducing agents (e.g., sodium cyanoborohydride) minimizes over-reduction.

  • Catalytic hydrogenation (H₂/Pd-C) offers an alternative but requires careful control to avoid ring saturation.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing of pyridine derivatives often employs continuous flow reactors to enhance heat and mass transfer. For This compound , a multi-step flow process could involve:

  • Trifluoromethoxylation in a high-temperature reactor.

  • Reduction using immobilized catalysts (e.g., Pt/Al₂O₃).

  • In-line purification via simulated moving bed (SMB) chromatography.

Advantages :

  • Improved safety profile for exothermic reactions.

  • Consistent product quality with yields >85% .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethoxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-(Trifluoromethoxy)pyridin-3-yl)aldehyde or (6-(Trifluoromethoxy)pyridin-3-yl)carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Notable applications include:

  • Anticancer Activity: Research indicates that (6-(trifluoromethoxy)pyridin-3-yl)methanol exhibits significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that it can inhibit Ghrelin O-acyltransferase (GOAT), which is linked to appetite regulation and energy metabolism, potentially leading to reduced cancer cell viability .
  • Antiviral Properties: The compound has demonstrated antiviral activity against pathogens such as Chlamydia. The trifluoromethoxy group appears to enhance its efficacy against certain viral infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation: It influences metabolic pathways by modulating enzyme activities and receptor binding, which can alter signal transduction pathways within cells .
  • Cell Penetration: The lipophilic nature of the trifluoromethoxy group facilitates cellular uptake, enhancing its biological effectiveness .

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of agrochemicals such as insecticides and herbicides. Its unique properties allow for the development of more effective pest control agents with reduced environmental impact .

Chemical Manufacturing

In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity enables it to be used in various chemical reactions, making it valuable for producing specialty chemicals and pharmaceuticals .

Anticancer Efficacy

Recent studies have highlighted the compound's potential in cancer treatment:

  • A study demonstrated that derivatives of this compound showed enhanced binding affinity to cancer-related targets, resulting in decreased viability of cancer cells in vitro with IC50 values as low as 0.4 nM against specific cancer cell lines .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound:

  • Derivatives containing the trifluoromethoxy group were shown to possess significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents .

Data Table of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerGhrelin O-acyltransferaseInhibition leads to reduced cell proliferation
AntiviralChlamydiaInhibition of pathogen replication
AntimicrobialVarious microbial strainsSignificant antimicrobial activity

Mechanism of Action

The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Trifluoromethoxy vs. Trifluoroethoxy Derivatives
  • (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1) has a trifluoroethoxy (-OCH$2$CF$3$) group instead of trifluoromethoxy. Its molecular formula is C$8$H$8$F$3$NO$2$ (MW = 207.12 g/mol) . Key Differences:
  • The trifluoroethoxy group introduces an additional CH$_2$ unit, increasing hydrophobicity compared to the trifluoromethoxy analog.
(b) Positional Isomers
  • (6-Methoxypyridin-2-yl)methanol (CAS HB084) and (6-Iodopyridin-2-yl)methanol (CAS HB083) are positional isomers with substituents on pyridin-2-yl instead of pyridin-3-yl . Impact:
  • Substitution at position 2 versus 3 alters electronic distribution across the pyridine ring, affecting hydrogen bonding and solubility.

Fluorinated Analogues

(a) (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1227570-75-3)
  • Molecular formula: C$7$H$5$F$_4$NO (MW = 195.11 g/mol) . Comparison:
  • Replaces the trifluoromethoxy group with a trifluoromethyl (-CF$_3$) group at position 2 and a fluorine at position 5.
  • The absence of the oxygen atom reduces polarity but increases lipophilicity.
(b) (5,6-Dimethoxypyridin-3-yl)methanol
  • Features two methoxy (-OCH$_3$) groups at positions 5 and 6 .
    • Contrast :
  • The lack of fluorine reduces metabolic stability but improves aqueous solubility due to the polar methoxy groups.

Complex Derivatives with Heterocyclic Substituents

(a) (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol
  • Contains a bulky pyrrolidinyl group and a silyl-protected hydroxyl group .
    • Key Differences :
  • The tert-butyldimethylsilyl (TBS) group enhances stability during synthetic procedures but requires deprotection for biological activity.
  • Increased molecular weight (MW ≈ 350–400 g/mol) compared to the target compound.
(b) [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol (CAS 887974-86-9)
  • Incorporates a dimethoxyphenyl substituent, increasing aromaticity and molecular weight ( C${14}$H${15}$NO$_3$, MW = 245.28 g/mol) . Impact:
  • The extended π-system may enhance binding to aromatic receptors but reduces solubility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility<sup>b</sup>
(6-(Trifluoromethoxy)pyridin-3-yl)methanol C$7$H$6$F$3$NO$2$ 207.12 1.2–1.5 Moderate in DMSO
(6-Trifluoroethoxy analog) C$8$H$8$F$3$NO$2$ 207.12 1.8–2.0 Low in water
(6-Fluoro-2-(trifluoromethyl) analog) C$7$H$5$F$_4$NO 195.11 2.5–3.0 Poor in polar solvents

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on substituent polarity.

Biological Activity

(6-(Trifluoromethoxy)pyridin-3-yl)methanol is an organic compound characterized by a pyridine ring substituted with a trifluoromethoxy group at the 6th position and a hydroxymethyl group at the 3rd position. Its molecular formula is C₇H₆F₃NO₂, and it has a molecular weight of approximately 193.12 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The unique structural features of this compound significantly influence its biological activity:

  • Trifluoromethoxy Group : This group enhances lipophilicity and electron-withdrawing ability, affecting the compound's reactivity and interaction with biological targets.
  • Hydroxymethyl Group : This moiety allows for potential hydrogen bonding, which can enhance solubility and interactions with macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The trifluoromethoxy group is thought to play a crucial role in enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to altered cell signaling pathways associated with cancer progression .

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated against various viruses, showing potential inhibition of viral replication. The precise mechanisms remain under investigation, but the compound's ability to modulate enzyme activity involved in viral life cycles is being explored.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
  • Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration into cells, facilitating interactions with intracellular targets.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity compared to standard antibiotics.

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Study on Anticancer Activity

In vitro tests using human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death in cancer cells .

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionPurposeYieldReference
1Pd(PPh₃)₄, 90°CSuzuki coupling85–91%
2LiAlH₄, THFReduction to methanol89%
3HCl (6 N), ethyl acetateAcidic workup95% purity

Q. Table 2: Analytical Parameters for Quality Control

TechniqueParametersTarget ValueReference
HPLCColumn: C18, 0.1% TFARetention time: 1.26 min
LCMSESI+, m/z 224 [M+H]⁺Purity >98%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(6-(Trifluoromethoxy)pyridin-3-yl)methanol
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(6-(Trifluoromethoxy)pyridin-3-yl)methanol

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